Validated Role as Key Intermediate in Amorfrutin C Total Synthesis (Published Route)
The compound is specifically designated as 'protected 2,4-dihydroxybenzoic acid derivative 5' in the published first total synthesis of Amorfrutin C [1]. This establishes it as the validated, literature-precedented intermediate for constructing the amorfrutin scaffold. In contrast, the 7-unsubstituted analog 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 154714-19-9) has no published role in this synthetic route and would fail to provide the necessary 7-O-protection for regioselective downstream functionalization [1].
| Evidence Dimension | Validated Role in Amorfrutin C Total Synthesis |
|---|---|
| Target Compound Data | Designated as the key common intermediate (derivative 5); synthesis successfully completed in 8 steps from 2,4,6-trihydroxybenzoic acid [1]. |
| Comparator Or Baseline | 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 154714-19-9): No published role in Amorfrutin C synthesis; lacks the 7-O-protecting group. |
| Quantified Difference | Route-precedented vs. route-incompatible |
| Conditions | Published synthetic route: European Journal of Organic Chemistry 2018, 1443-1448. |
Why This Matters
For a procurement decision, this means the target compound is the only literature-validated intermediate for replicating or modifying the published Amorfrutin C synthetic route, ensuring reproducibility and comparability.
- [1] Muraoka, O. et al. First Total Syntheses of Amorfrutin C and pseudo-Amorfrutin A. European Journal of Organic Chemistry 2018, 2018(12), 1443-1448. View Source
